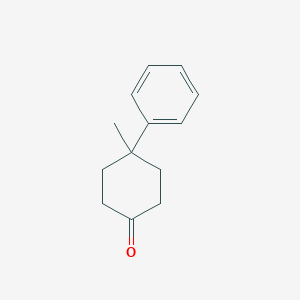
4-Methyl-4-phenylcyclohexanone
説明
4-Methyl-4-phenylcyclohexanone (also known as Methylphenidate) is a synthetic compound that belongs to the class of central nervous system (CNS) stimulants. It has been used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate has also been used as a cognitive enhancer and a performance-enhancing drug.
科学的研究の応用
Mass Spectral Studies :
- 4-Methyl-4-phenylcyclohexanone has been involved in mass spectral studies to understand the behavior of stable neutral enols. These studies provide insights into molecular ionization and decomposition pathways, which are crucial for analytical chemistry applications (Peake et al., 1986).
Clathrate Formation :
- Research has shown the ability of this compound to form clathrates, a type of host-guest complex. This property is significant in the study of selective inclusion phenomena in chemistry (Barton et al., 2014).
Organophosphorus Compounds Reactions :
- It is also used in studying the reactions of ketones with organophosphorus compounds, highlighting its role in synthetic organic chemistry (Scheibye et al., 1982).
Enzyme-Catalyzed Reactions :
- The compound has been used in enzyme-catalyzed desymmetrization studies, which are relevant for understanding and developing asymmetric synthesis methods (Carnell et al., 1997).
Conformational Analysis :
- Studies have been conducted to understand the conformation of this compound, which contributes to our understanding of molecular structures and their behavior in different environments (Abraham et al., 1981).
Catalytic Hydrogenation Studies :
- Its role in catalytic hydrogenation reactions, particularly in relation to group VIII metals, is significant for advancements in heterogeneous catalysis (Tanaka et al., 1974).
Crystallography and Structural Chemistry :
- Extensive crystallographic studies have been done to understand the molecular and crystal structures of derivatives of this compound. This research is fundamental in the field of crystallography and material science (Kutulya et al., 2008).
Kinetic and Stereochemical Studies :
- It has been used in kinetic and stereochemical studies, such as in the investigation of the addition of organometallic reagents to cyclohexanone derivatives, which is pivotal for understanding reaction mechanisms in organic chemistry (Suzuki et al., 1974).
Investigation of Hydrolysis Reactions :
- The hydrolysis of derivatives of this compound has been studied, providing insights into the behavior of these compounds under different conditions, crucial for pharmaceutical and chemical process development (Koshy & Mitchner, 1964).
特性
IUPAC Name |
4-methyl-4-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRFFLCYHYODMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481492 | |
| Record name | 4-methyl-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18932-33-7 | |
| Record name | 4-methyl-4-phenylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)


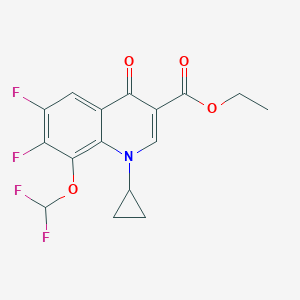
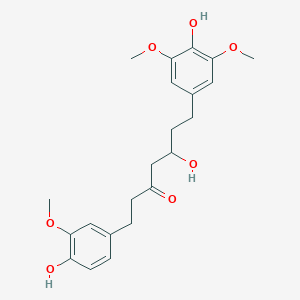




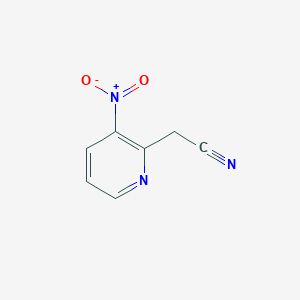
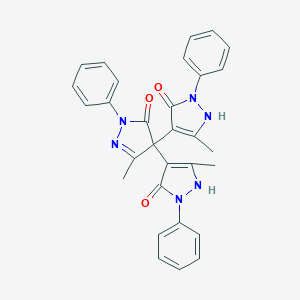
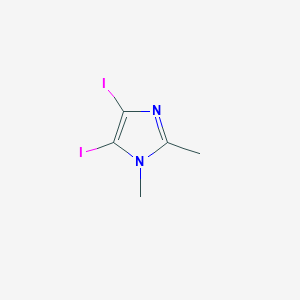
![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)

